molecular formula C11H18O3 B12561326 11-Oxoundec-2-enoic acid CAS No. 143223-12-5

11-Oxoundec-2-enoic acid

Cat. No.: B12561326
CAS No.: 143223-12-5
M. Wt: 198.26 g/mol
InChI Key: FWIKEUUKDQPWLV-UHFFFAOYSA-N
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Description

11-Oxoundec-2-enoic acid is a long-chain fatty acid with a unique structure that includes a keto group at the 11th position and a double bond at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Oxoundec-2-enoic acid can be achieved through several methods. One common approach involves the Wittig reaction, which allows for the formation of the double bond at the 2nd position . The reaction typically involves the use of a phosphonium ylide and an aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale organic synthesis techniques. These methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

11-Oxoundec-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The keto group at the 11th position can be further oxidized to form carboxylic acids.

    Reduction: The double bond at the 2nd position can be reduced to form saturated fatty acids.

    Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of saturated fatty acids.

    Substitution: Formation of substituted fatty acids with various functional groups.

Scientific Research Applications

11-Oxoundec-2-enoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Oxoundec-2-enoic acid is unique due to its specific structural features, such as the keto group at the 11th position and the double bond at the 2nd position. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

143223-12-5

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

11-oxoundec-2-enoic acid

InChI

InChI=1S/C11H18O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h7,9-10H,1-6,8H2,(H,13,14)

InChI Key

FWIKEUUKDQPWLV-UHFFFAOYSA-N

Canonical SMILES

C(CCCC=CC(=O)O)CCCC=O

Origin of Product

United States

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